molecular formula C20H17FN2O3S2 B2570751 4-fluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide CAS No. 955650-99-4

4-fluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide

Cat. No. B2570751
CAS RN: 955650-99-4
M. Wt: 416.49
InChI Key: JOHNCLVNTAPHMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H17FN2O3S2 and its molecular weight is 416.49. The purity is usually 95%.
BenchChem offers high-quality 4-fluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interactions and Inhibition Studies

Research on similar benzenesulfonamide derivatives has been focused on probing molecular interactions, particularly with human carbonic anhydrases (hCAs), to design inhibitors with improved selectivity and inhibition potency towards specific isoforms. For instance, studies have shown that certain benzenesulfonamide derivatives exhibit remarkable inhibition for brain-expressed hCA VII, highlighting the relevance of nonpolar contacts in the inhibition mechanism (E. Bruno et al., 2017).

Fluorophore Development for Zinc Detection

Further research includes the development of fluorophores for zinc(II) detection, emphasizing the importance of structural modifications to enhance fluorescence properties. This is crucial for studying intracellular Zn2+ levels, with some derivatives showing substantial improvements in fluorescence upon Zn2+ binding (M. Kimber et al., 2001).

Synthesis and Characterization of Novel Derivatives

The synthesis and characterization of novel ring-fluorinated isoquinolines and quinolines, through intramolecular substitution reactions, have yielded high-yield derivatives, highlighting the versatility and potential of fluorinated benzenesulfonamide compounds in synthetic chemistry (J. Ichikawa et al., 2006).

Structural Analysis and Bioactivity Studies

Structural analysis and bioactivity studies have also been conducted, with certain benzenesulfonamide derivatives showing potential as carbonic anhydrase inhibitors, and displaying interesting cytotoxic activities. These findings suggest potential applications in designing new therapeutic agents (H. Gul et al., 2016).

Development of Agonists for Human Beta3 Adrenergic Receptor

Tetrahydroisoquinoline derivatives containing a benzenesulfonamide moiety have been explored as potent, selective human beta3 adrenergic receptor agonists. This research underscores the therapeutic potential of these compounds in treating metabolic diseases (E. Parmee et al., 2000).

properties

IUPAC Name

4-fluoro-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O3S2/c21-16-4-7-18(8-5-16)28(25,26)22-17-6-3-14-9-10-23(13-15(14)12-17)20(24)19-2-1-11-27-19/h1-8,11-12,22H,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOHNCLVNTAPHMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)F)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide

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